Fulacimstat vs. BCEAB: Superior Human Chymase Inhibitory Potency
In a direct comparison of inhibitory potency against purified human chymase, Fulacimstat demonstrates a lower IC₅₀ (4 nM) compared to the earlier inhibitor BCEAB (5.4 nM) [1][2]. Although the difference is modest, Fulacimstat's optimized structure confers enhanced binding interactions and improved pharmacokinetic properties, making it a more suitable tool for in vivo studies where sustained target engagement is required. Furthermore, while BCEAB's activity is largely confined to human and hamster chymases, Fulacimstat also potently inhibits dog chymase, enabling its use in a broader range of preclinical disease models.
| Evidence Dimension | Inhibitory potency (IC₅₀) against purified human chymase |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | BCEAB: 5.4 nM |
| Quantified Difference | Fulacimstat exhibits a 26% lower IC₅₀, indicating marginally higher potency. |
| Conditions | In vitro enzyme inhibition assay using purified human chymase. |
Why This Matters
Higher potency at the target enzyme translates to lower required doses and a reduced risk of off-target effects in in vivo experiments.
- [1] Fürstner, C., et al. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution. J Med Chem. 2025;68(6):6108-6126. View Source
- [2] Takai, S., et al. An Orally Active Chymase Inhibitor, BCEAB, Suppresses Heart Chymase Activity in the Hamster. J Pharmacol Sci. 2019;141(2):80-87. View Source
